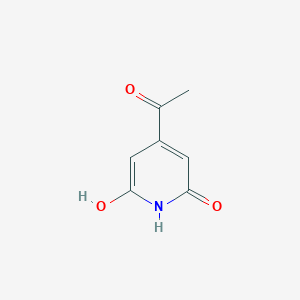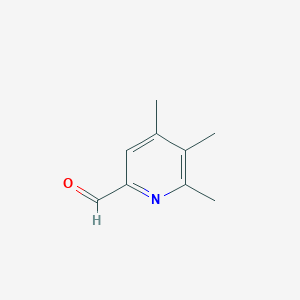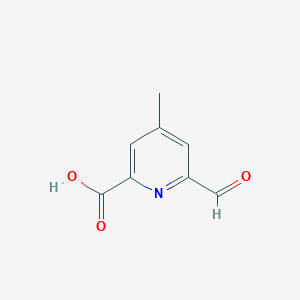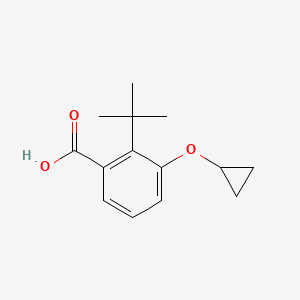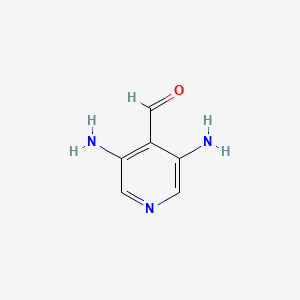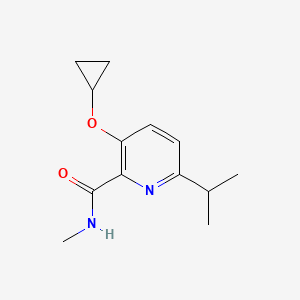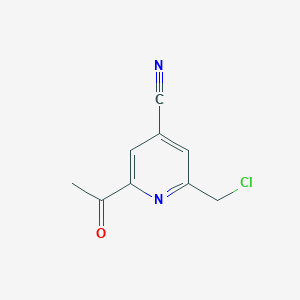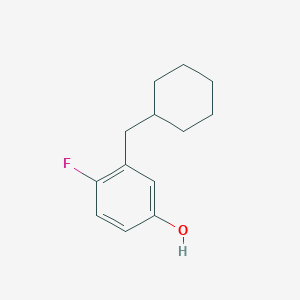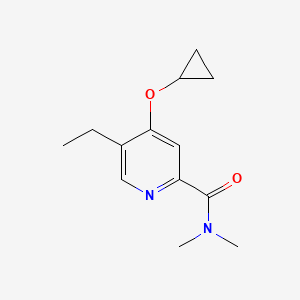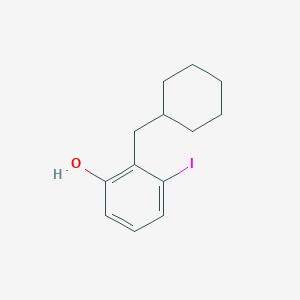
2-(Cyclohexylmethyl)-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)-3-iodophenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclohexylmethyl group. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring. This can be achieved using iodine and an oxidizing agent such as sodium iodide in the presence of an acid catalyst.
For the introduction of the cyclohexylmethyl group, a Friedel-Crafts alkylation reaction can be employed. This involves the reaction of the iodinated phenol with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)-3-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohexylmethyl)-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethyl)-3-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexylmethyl)-4-iodophenol
- 2-(Cyclohexylmethyl)-3-bromophenol
- 2-(Cyclohexylmethyl)-3-chlorophenol
Uniqueness
2-(Cyclohexylmethyl)-3-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The cyclohexylmethyl group also enhances its hydrophobic character, influencing its interaction with biological membranes and proteins.
Propriétés
Formule moléculaire |
C13H17IO |
|---|---|
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-3-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
Clé InChI |
HMBNNGWRJGZWJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=CC=C2I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


